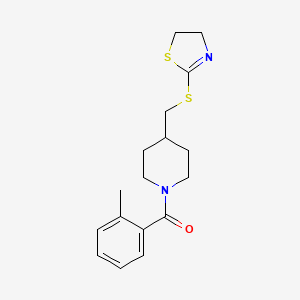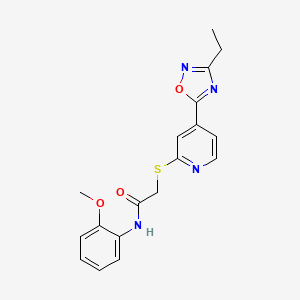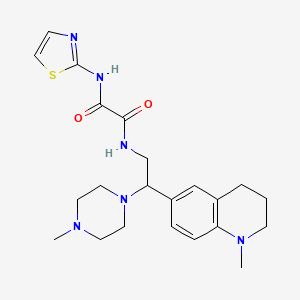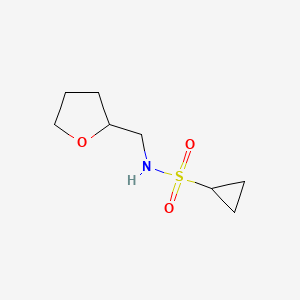![molecular formula C8H12N2O2S B2710165 4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine CAS No. 2199525-67-0](/img/structure/B2710165.png)
4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered aromatic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Catalytic N-Formylation and N-Methylation of Amines
A study by Das et al. (2016) highlights the use of thiazolium carbene-based catalysts derived from vitamin B1 for the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This process is significant for the sustainable synthesis of pharmaceuticals and natural products, indicating the potential application of 4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine in facilitating these reactions under ambient conditions (Das et al., 2016).
Anticancer Activity
Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives, including structures similar to this compound, and tested their anticancer activity against various human cancer cell lines. The study found that these compounds demonstrated good to moderate activity, suggesting the relevance of this compound in anticancer research (Yakantham et al., 2019).
Antimicrobial and Antiproliferative Properties
Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds for their antimicrobial and antiproliferative properties. Compounds with structural similarities to this compound showed significant biological activities, including DNA protective abilities and strong antimicrobial activity against certain strains, highlighting its potential for pharmaceutical applications (Gür et al., 2020).
Synthesis of Aminothiazole Derivatives
Adeel et al. (2017) focused on the synthesis and structural analysis of aminothiazole derivatives, emphasizing their diverse biological applications. The study presents methods for synthesizing compounds like this compound and analyzing their properties, which are crucial for developing new pharmaceuticals and materials with enhanced biological activities (Adeel et al., 2017).
Orientations Futures
Thiazoles have been the focus of many research studies due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with their targets to induce various biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-4-13-8(10-5)12-7-3-11-2-6(7)9/h4,6-7H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOJLIWMDRKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2COCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2710085.png)


![N-(3,5-dimethoxyphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2710089.png)

![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)
![3,7,9-Trimethyl-1-[2-(4-methylanilino)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2710092.png)



![N-(3,5-dimethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2710102.png)
![Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2710105.png)